![molecular formula C14H14N2O2S B2772870 (E)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-3-(thiophen-2-yl)acrylamide CAS No. 946247-03-6](/img/structure/B2772870.png)
(E)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of organic molecule that contains an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom) and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom). The presence of these rings suggests that this compound might have interesting chemical and physical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring and the thiophene ring in separate steps, followed by their connection via an acrylamide linkage. The exact synthetic route would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes an isoxazole ring and a thiophene ring connected by an acrylamide linkage. The geometry around the acrylamide linkage is likely to be planar due to the presence of the double bond.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoxazole and thiophene rings, as well as the acrylamide linkage. The electron-rich nature of these rings might make the compound susceptible to electrophilic attack.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isoxazole and thiophene rings might increase its lipophilicity, which could influence its solubility and its ability to cross biological membranes.Scientific Research Applications
Polymerizable Protein Monomers for Hydrogel Formation
A novel method was developed for producing protein polymer conjugates aimed at forming protein-acrylamide hydrogels. This involves incorporating alkenes onto the N-terminus of expressed proteins to create polymerizable protein monomers. These monomers facilitate the copolymerization with acrylamide, allowing for the immobilization of proteins within polyacrylamide hydrogels while retaining their biological activity. Such developments have broad implications in biotechnology and medical research, especially in creating bioactive matrices for cell culture and tissue engineering (Xiao & Tolbert, 2009).
Stable Isotope Dilution Analysis for Acrylamide Quantitation
In food science, a stable isotope dilution analysis based on LC/MS was developed for quantitating acrylamide, using 2-mercaptobenzoic acid for derivatization. This method offers a sensitive and selective approach to measuring acrylamide levels in food samples, important for assessing food safety and quality (Jezussek & Schieberle, 2003).
Color Indicator for Supramolecular Polymer Chemistry
Research into N-(Isopropyl)acrylamide copolymers incorporating phenolphthalein demonstrated the development of thermo- and pH-sensitive materials. These copolymers, capable of complexation with β-cyclodextrins, showcase the potential for creating stimuli-responsive materials with applications ranging from smart textiles to sensors and drug delivery systems (Fleischmann & Ritter, 2013).
Heterocyclic Synthesis with Thiophenylhydrazonoacetates
The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters through the coupling of specific carboxamides demonstrates a method for generating various heterocyclic compounds. This research highlights the versatility of acrylamide derivatives in synthesizing pharmacologically relevant structures, contributing to medicinal chemistry and drug design (Mohareb et al., 2004).
Modulating Carbene Reactivity
Investigations into amino-acrylamido carbenes reveal insights into modulating carbene reactivity through the incorporation of an α,β-unsaturated carbonyl moiety. This research is significant for organometallic chemistry and catalyst design, offering pathways to develop more efficient and selective catalytic systems (Mushinski et al., 2012).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, following appropriate safety protocols.
Future Directions
Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and its potential biological activity. Such studies could provide valuable information about this compound and its potential applications.
Please note that this is a general analysis based on the structure of the compound and the classes of compounds it belongs to. For a more detailed and accurate analysis, specific studies on this compound would be needed. If you have access to such studies, I would be happy to help analyze them.
properties
IUPAC Name |
(E)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c17-13(8-7-10-4-3-9-19-10)15-14-11-5-1-2-6-12(11)16-18-14/h3-4,7-9H,1-2,5-6H2,(H,15,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSMJWCZYOJOIZ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NOC(=C2C1)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-3-(thiophen-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2772788.png)
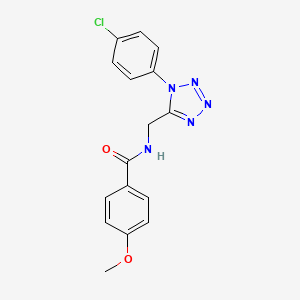
![3-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2772790.png)
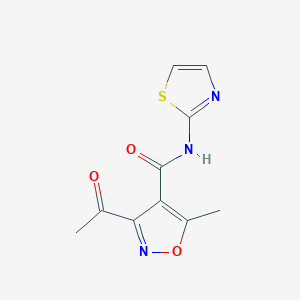
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2772792.png)
![N-(3,4-diethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2772794.png)
![2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B2772795.png)
![1-[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2772797.png)
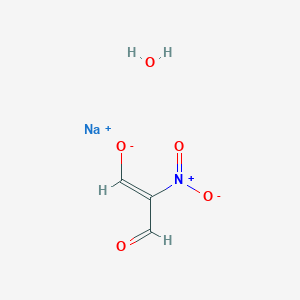

![2-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2772800.png)
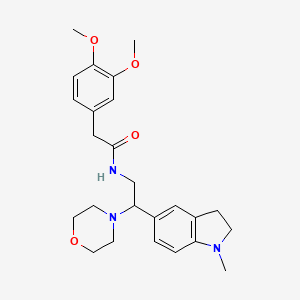
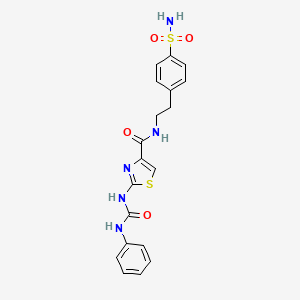
![8-Oxobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2772808.png)